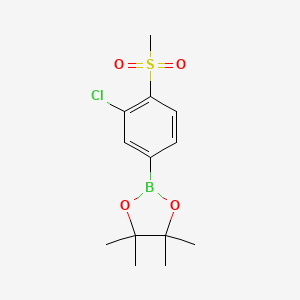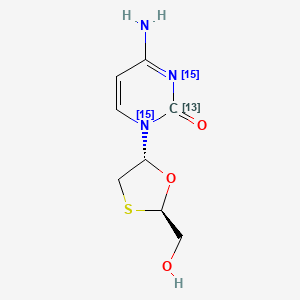
4'-Epi Lamivudine-15N2,13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Epi Lamivudine-15N2,13C: is a stable isotope-labeled variant of lamivudine, where specific nitrogen atoms are replaced with nitrogen-15 (15N) and certain carbon atoms with carbon-13 (13C). This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of lamivudine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Epi Lamivudine-15N2,13C involves the incorporation of stable isotopes into the lamivudine molecule. The process typically starts with the synthesis of the labeled pyrimidine ring, followed by the attachment of the oxathiolane ring. The reaction conditions often involve the use of labeled precursors and specific catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of 4’-Epi Lamivudine-15N2,13C follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The production facilities are equipped with advanced analytical tools to monitor the synthesis and ensure compliance with regulatory standards .
化学反应分析
Types of Reactions: 4’-Epi Lamivudine-15N2,13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
科学研究应用
Chemistry: 4’-Epi Lamivudine-15N2,13C is used as a reference standard in analytical chemistry to study the behavior of lamivudine under different conditions. It helps in understanding the stability, degradation, and interaction of lamivudine with other compounds .
Biology: In biological research, this compound is used to trace the metabolic pathways of lamivudine in living organisms. It helps in identifying the metabolites formed and understanding the pharmacokinetics of the drug .
Medicine: In medical research, 4’-Epi Lamivudine-15N2,13C is used to study the efficacy and safety of lamivudine in treating HIV and hepatitis B. It helps in understanding the drug’s mechanism of action and its interaction with other medications .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of lamivudine-based drugs. It ensures the consistency and reliability of the drug formulations .
作用机制
4’-Epi Lamivudine-15N2,13C, like lamivudine, is a synthetic nucleoside analogue. It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate. This metabolite is incorporated into viral DNA by HIV reverse transcriptase and hepatitis B virus polymerase, resulting in DNA chain termination. This mechanism inhibits the replication of the viruses, thereby exerting its antiviral effects .
相似化合物的比较
Lamivudine: The parent compound, used in the treatment of HIV and hepatitis B.
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in HIV treatment.
Emtricitabine: A similar compound with a similar mechanism of action, used in combination therapies for HIV.
Uniqueness: 4’-Epi Lamivudine-15N2,13C is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound’s behavior in biological systems, making it a valuable tool in research .
属性
分子式 |
C8H11N3O3S |
|---|---|
分子量 |
232.24 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1/i8+1,10+1,11+1 |
InChI 键 |
JTEGQNOMFQHVDC-PNZYAHHTSA-N |
手性 SMILES |
C1[C@@H](O[C@H](S1)CO)[15N]2C=CC(=[15N][13C]2=O)N |
规范 SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


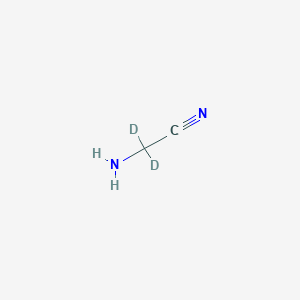
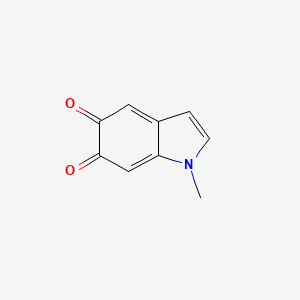
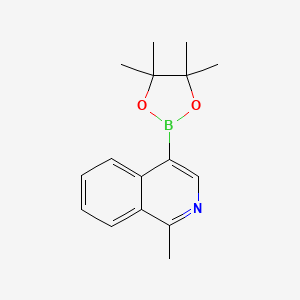
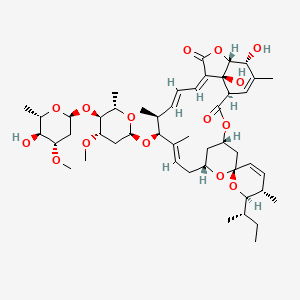
![Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)
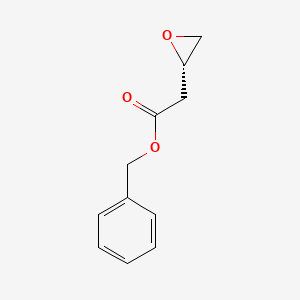
amine hydrochloride](/img/structure/B13446376.png)
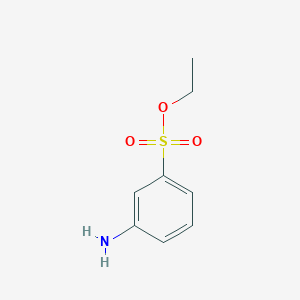
![1-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B13446389.png)

![Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone](/img/structure/B13446403.png)
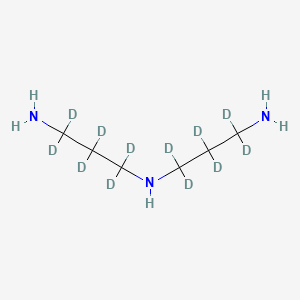
![(1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13446427.png)
